Product packaging for (5R)-5-(1H-Indole-3-ylmethyl)hydantoin(Cat. No.:CAS No. 62498-87-7)

(5R)-5-(1H-Indole-3-ylmethyl)hydantoin

Cat. No.: B1658886
CAS No.: 62498-87-7
M. Wt: 229.23 g/mol
InChI Key: RUUREKIGAKIKIL-SNVBAGLBSA-N
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Description

Contextual Significance of Hydantoin (B18101) Scaffolds in Chemical Biology

The hydantoin ring, a five-membered heterocyclic structure, is a well-established "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its ability to serve as a versatile framework for the development of ligands for a diverse array of biological targets. The structural rigidity of the hydantoin nucleus, combined with the potential for substitution at multiple positions, allows for the precise spatial orientation of functional groups, facilitating interactions with biological macromolecules.

Hydantoin derivatives have demonstrated a broad spectrum of pharmacological activities. mdpi.com Notable examples of marketed drugs incorporating the hydantoin core underscore its therapeutic importance. The biological activity of these compounds is often contingent on the nature and stereochemistry of the substituents on the hydantoin ring. prepchem.com

Table 1: Prominent Biological Activities of Hydantoin Derivatives

Biological Activity Therapeutic Area
Anticonvulsant Neurology
Antiarrhythmic Cardiology
Antitumor Oncology

Importance of Indole (B1671886) Moieties in Bioactive Compounds

The indole nucleus is another cornerstone in the architecture of biologically active molecules, both natural and synthetic. nih.gov This bicyclic aromatic heterocycle is a key component of the essential amino acid tryptophan and its various metabolites, which play crucial roles in numerous physiological processes.

The indole moiety's unique electronic properties and its ability to participate in hydrogen bonding and π-stacking interactions contribute to its promiscuous binding to a wide range of biological targets. Consequently, indole derivatives have been successfully developed as therapeutic agents across multiple disease areas. A notable example is the anti-inflammatory drug Indomethacin.

Rationale for Enantioselective Investigations of Hydantoin-Indole Conjugates

The majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality often leads to stereospecific interactions with small molecules, where one enantiomer of a chiral drug may exhibit significantly different pharmacological or toxicological properties compared to its counterpart. Therefore, the investigation of individual enantiomers of chiral drug candidates is a fundamental aspect of modern drug discovery and development.

For hydantoin-indole conjugates like 5-(1H-Indole-3-ylmethyl)hydantoin, the carbon at the 5-position of the hydantoin ring is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (5R)-5-(1H-Indole-3-ylmethyl)hydantoin and (5S)-5-(1H-Indole-3-ylmethyl)hydantoin. While much of the initial research has been conducted on the racemic mixture, there is a strong scientific rationale for pursuing enantioselective studies. The differential binding of the (5R) and (5S) enantiomers to their biological targets could translate to variations in efficacy, potency, and side-effect profiles.

Research Aims for this compound

While specific research findings exclusively focused on the (5R) enantiomer are not extensively detailed in the public domain, the general research aims for such an investigation can be extrapolated from the broader context of chiral drug development. A primary objective would be the development of a robust and efficient enantioselective synthesis of this compound to obtain the pure enantiomer for biological evaluation.

Subsequent research would aim to comprehensively characterize the pharmacological profile of the (5R) enantiomer and compare it to its (5S) counterpart and the racemic mixture. This would involve a battery of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action at its biological target(s). For instance, in the context of the reported anti-inflammatory activity of the racemic mixture, a key research aim would be to determine if one enantiomer is predominantly responsible for this effect. nih.gov

Furthermore, pharmacokinetic and metabolic studies would be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the (5R) enantiomer. Such studies would elucidate whether there are stereospecific differences in its metabolic fate, which could have significant implications for its therapeutic window and potential for drug-drug interactions.

Table 2: Physicochemical Properties of 5-(1H-Indole-3-ylmethyl)hydantoin

Property Value
Molecular Formula C12H11N3O2
Molecular Weight 229.24 g/mol
IUPAC Name 5-((1H-indol-3-yl)methyl)imidazolidine-2,4-dione

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B1658886 (5R)-5-(1H-Indole-3-ylmethyl)hydantoin CAS No. 62498-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUREKIGAKIKIL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364935
Record name AC1LVZSV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-87-7
Record name AC1LVZSV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Characterization and Conformational Analysis

Absolute Configuration Determination Techniques

The determination of the absolute stereochemistry at the C-5 chiral center is a crucial analytical challenge. A suite of chiroptical and crystallographic methods is employed to confidently assign the (R) configuration.

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires the formation of a high-quality single crystal. For molecules like hydantoins that may not readily crystallize as single enantiomers, derivatization with a chiral auxiliary of known absolute configuration can facilitate the growth of suitable crystals. For instance, creating a salt with an agent like (+)-camphorsulfonic acid can yield a crystalline diastereomer. nih.gov

The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom. nih.gov By using anomalous dispersion effects, the absolute configuration of the molecule can be determined unambiguously. nih.govnih.gov Systematic studies using single-crystal X-ray crystallography have been successfully applied to determine the absolute configuration of various chiral indole (B1671886) and hydantoin (B18101) derivatives. nih.govnih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's three-dimensional structure and absolute configuration. The experimental ECD spectrum of a chiral compound serves as a unique fingerprint of its stereochemistry. uitm.edu.my

For hydantoin derivatives, the absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for each possible enantiomer. mdpi.com A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region of the electromagnetic spectrum. ru.nlru.nl VCD spectroscopy provides detailed information about the stereochemistry of a molecule in solution. ru.nl It is particularly sensitive to the molecule's conformational flexibility and the relative spatial arrangement of its functional groups. ru.nlresearchgate.net

The absolute configuration of 3,5-disubstituted hydantoins has been successfully determined by comparing their experimental VCD spectra with those calculated using density functional theory (DFT). mdpi.com This comparative analysis, often used in conjunction with ECD, provides a reliable, non-crystallographic method for absolute configuration assignment. mdpi.comrsc.org The complex pattern of positive and negative bands in a VCD spectrum offers a rich source of stereochemical information. ru.nl

Computational methods are indispensable for interpreting chiroptical data from ECD and VCD spectroscopy. Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum chemical method to calculate the theoretical ECD spectra of chiral molecules. uitm.edu.myresearchgate.net

The process involves first performing a conformational search to identify the most stable conformers of the molecule in solution. Next, the ECD spectrum for each significant conformer is calculated using TDDFT. Finally, a Boltzmann-averaged spectrum is generated based on the relative energies of the conformers. researchgate.net This final computed spectrum is then compared with the experimental ECD spectrum. The absolute configuration is assigned based on which calculated enantiomer's spectrum matches the experimental one. mdpi.comresearchgate.net This combined experimental and computational approach has become a standard and reliable tool for the stereochemical elucidation of complex chiral molecules, including hydantoin derivatives. mdpi.com

Chiral Recognition and Enantiomeric Excess Determination

Ensuring the enantiomeric purity of a chiral compound is critical. Chiral recognition involves distinguishing between the two enantiomers, which is a prerequisite for determining the enantiomeric excess (ee) of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, and its utility can be extended to distinguish between enantiomers through the use of Chiral Solvating Agents (CSAs). unipi.itkaist.ac.kr In an achiral solvent, the NMR spectra of two enantiomers are identical. However, upon adding a CSA, transient diastereomeric complexes are formed between the CSA and each enantiomer. nih.govmst.edu These diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable signals for the (R) and (S) enantiomers in the ¹H NMR spectrum. nih.govnih.gov

Studies on a range of hydantoin derivatives, including an indole-substituted analog, have shown that tetraaza macrocyclic chiral solvating agents (TAMCSAs) are particularly effective for chiral recognition via ¹H NMR spectroscopy. nih.govmst.edunih.gov The interaction between the TAMCSA and the hydantoin enantiomers results in significant chemical shift non-equivalence (ΔΔδ), particularly for the N-H protons of the hydantoin ring. nih.gov The practical application of this method is in the determination of enantiomeric excess (ee), which can be accurately calculated by integrating the areas of the separated proton signals corresponding to each enantiomer. nih.govfigshare.com This technique has been successfully used to determine ee values of up to 95%. nih.govfigshare.com

Table 1: Example of ¹H NMR Chemical Shift Non-equivalence (ΔΔδ) for Hydantoin Derivatives with a Tetraaza Macrocyclic Chiral Solvating Agent (TAMCSA)
Hydantoin Guest CompoundObserved ProtonSolventΔΔδ (ppm)
(±)-5-((1H-Indol-3-yl)methyl)-3-(p-tolyl)imidazolidine-2,4-dioneN(1)HCDCl₃0.439
(±)-5-benzyl-3-(p-tolyl)imidazolidine-2,4-dioneN(1)HCDCl₃1.309
(±)-5-isobutyl-3-(p-tolyl)imidazolidine-2,4-dioneN(1)HCDCl₃0.801

Chromatographic Separation Techniques (e.g., Preparative HPLC)

The separation of enantiomers of 5-substituted hydantoins is a critical step in obtaining stereochemically pure compounds for analysis and potential applications. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating specific stereoisomers from a racemic mixture. lcms.cz The choice of a suitable chiral stationary phase (CSP) is paramount for achieving effective separation.

For hydantoin derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent enantiorecognition capabilities. ucl.ac.bemdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A study on the enantioseparation of various 3,5-disubstituted hydantoins highlighted the effectiveness of an Amylose-SA column in both HPLC and Supercritical Fluid Chromatography (SFC) modalities. mdpi.com For compounds with an indole substituent, it was noted that the bulky, electron-rich nature of the indole group enhances the stereoselective interactions with the CSP, facilitating better resolution. ucl.ac.be

While specific preparative HPLC protocols for (5R)-5-(1H-Indole-3-ylmethyl)hydantoin are not widely published, a general approach can be outlined based on established methods for similar compounds. lcms.czsielc.com

Table 1: Illustrative Parameters for Preparative Chiral HPLC Separation

ParameterDescription
Stationary Phase Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives)
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol)
Detection UV detection, typically at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm)
Flow Rate Adjusted based on column dimensions and particle size to optimize resolution and throughput
Sample Loading Optimized to prevent column overloading, which can compromise separation efficiency

This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com

Studies on Stereochemical Stability and Epimerization

The stereochemical stability of the C5 chiral center in 5-substituted hydantoins is a significant consideration, as it can be susceptible to epimerization (inversion of configuration) under certain conditions. The hydrogen atom at the C5 position is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of R and S enantiomers.

Studies on the synthesis of hydantoin derivatives have shown that the stereocenter of the reacting isocyanate can be prone to epimerization, leading to a mixture of diastereomers. nih.gov This highlights the potential instability of this chiral center during chemical transformations.

The rate of epimerization is influenced by several factors, including the pH of the medium, temperature, and the nature of the substituents on the hydantoin ring. For instance, the synthesis of enantiomerically pure hydantoins from optically pure α-amino amides requires careful selection of reagents to avoid racemization. The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to cause complete racemization in some cases, whereas triphosgene (B27547) can maintain the stereochemical integrity. organic-chemistry.org

While specific studies on the epimerization of this compound are limited, the general principles governing the stability of 5-substituted hydantoins suggest that exposure to basic conditions should be minimized to preserve its enantiomeric purity. Enzymatic methods involving hydantoin racemases are also employed in industrial processes to interconvert enantiomers, demonstrating that this process can be facile under specific catalytic conditions. researchgate.net

Biological Activity Profiles and Mechanistic Investigations

In Vitro Biochemical and Cellular Assays

Anti-inflammatory Activity Mechanisms

Research into the anti-inflammatory properties of (5R)-5-(1H-Indole-3-ylmethyl)hydantoin, also referred to in some literature as IH-2, has been conducted in comparison to structurally similar compounds. A pivotal study investigated its effects on lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophage-like RAW264.7 cells. The findings from this research indicate that, unlike some of its analogs, this compound does not significantly engage with the NF-κB signaling pathway, a central mediator of inflammation.

In assays designed to measure the transactivation of NF-κB, this compound was found to be inactive. In contrast to other indole-hydantoin derivatives that demonstrated significant inhibition of LPS-induced NF-κB activation, this specific compound did not affect the transcriptional activity of NF-κB. This suggests that the structural configuration of this compound is not conducive to interfering with this aspect of the inflammatory cascade.

The phosphorylation of the p65 subunit of NF-κB, particularly at Ser276, is a critical step for its transcriptional activity. Investigations into the effect of this compound on this post-translational modification revealed no significant inhibitory activity. The compound did not suppress the LPS-induced phosphorylation of the NF-κB p65 subunit, a mechanism that is effectively targeted by other anti-inflammatory agents.

The interaction of the NF-κB p65 subunit with transcriptional coactivators, such as cAMP response element-binding protein (CBP), is essential for the expression of many pro-inflammatory genes. Studies have shown that this compound does not prevent the LPS-induced interaction between the NF-κB p65 subunit and CBP. This lack of interference further underscores its inability to modulate the NF-κB-mediated inflammatory response in the cellular models studied.

Cell Death Pathway Modulation

Necroptosis is a form of regulated necrotic cell death that plays a role in various physiological and pathological processes. While the hydantoin (B18101) scaffold is present in molecules known to inhibit necroptosis, such as Necrostatin-1, there is currently no available scientific literature that has specifically investigated the effect of this compound on the necroptosis pathway. Therefore, its potential to inhibit key mediators of necroptosis, like RIPK1 and RIPK3, and its subsequent cellular responses remain uncharacterized.

Data Tables

Table 1: Summary of Anti-inflammatory Activity of this compound

Activity Assay Finding
NF-κB TransactivationLuciferase Reporter AssayNo significant inhibition of LPS-induced NF-κB activation.
NF-κB p65 PhosphorylationWestern Blot (p-p65 Ser276)No suppression of LPS-induced phosphorylation of the p65 subunit.
Transcriptional Coactivator InteractionCo-immunoprecipitationNo interference with the LPS-induced interaction of p65 and CBP.

Table 2: Status of Necroptosis Inhibition Studies for this compound

Pathway Target Research Status
NecroptosisRIPK1/RIPK3 Kinase ActivityNo published studies found.

Receptor Modulation and Binding Studies

This compound is recognized as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a nonselective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. researchgate.netmdpi.com Its role in various physiological processes, including pain perception, has made it a significant therapeutic target. nih.gov

Research into indol-based derivatives has led to the design of potent TRPM8 antagonists. acs.org The core structure, often derived from tryptophan, serves as a solid pharmacophore for developing modulators of TRPM8 activity. acs.org While specific IC50 values for this compound are not consistently reported across all public literature, related compounds within the broader class of indole-based hydantoins and their conformationally restricted analogues have demonstrated antagonist activity with IC50 values in the nanomolar to micromolar range. researchgate.netacs.org These antagonists function by binding to the TRPM8 channel, thereby inhibiting the influx of calcium ions that is typically induced by agonists like menthol. researchgate.net The antagonistic activity of these compounds has been demonstrated to alleviate cold allodynia in preclinical models, highlighting the therapeutic potential of this structural class. acs.orgresearchgate.net

Enzyme Inhibition Studies (e.g., Glycogen (B147801) Synthase Kinase-3β Inhibition)

The hydantoin moiety is a key structural feature in a variety of enzyme inhibitors. One such enzyme of therapeutic interest is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes and diseases. nih.govnih.gov Inhibition of GSK-3β is a validated strategy for conditions like diabetes, as it can promote glucose uptake and glycogen synthesis. zenodo.org

Studies on related 5-(heteroarylmethylene)hydantoins have demonstrated their potential as GSK-3β inhibitors. nih.govnih.gov For instance, compounds like 5-[(4'-chloro-2-pyridinyl)methylene]hydantoin and 5-[(6'-bromo-2-pyridinyl)methylene]hydantoin have shown IC50 values in the low micromolar range (2.14 µM and 3.39 µM, respectively). nih.gov Computational docking studies suggest that these inhibitors bind to the ATP-binding domain of GSK-3β. nih.gov A key interaction involves hydrogen bonding between the hydantoin ring and the backbone of the Val135 residue in the hinge region of the enzyme. nih.govzenodo.org While this compound itself is structurally distinct from the reported methylene (B1212753) hydantoins, the established activity of the hydantoin core suggests its potential as a scaffold for GSK-3β inhibition.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological efficacy of indole-hydantoin derivatives is highly dependent on their molecular architecture. SAR studies have elucidated the critical roles of substituents on both the hydantoin and indole (B1671886) rings, the nature of their linkage, and the compound's stereochemistry.

Influence of Substituents on the Hydantoin Ring

The biological activity of hydantoin-based compounds is significantly modulated by the nature and position of substituents on the hydantoin ring. mdpi.com The N-1, N-3, and C-5 positions are key sites for modification. mdpi.com For instance, in a series of 3,5-disubstituted hydantoins, antiproliferative activity was found to be highly dependent on the group at the N-3 position. The introduction of a cyclopentyl group at this position led to a compound with significant effects on a human breast carcinoma cell line (IC50 value of 4.5 μmol/L). mdpi.com In the context of GSK-3β inhibition by related structures, computational models predict that the hydantoin functionality itself forms crucial hydrogen bonds within the enzyme's active site, indicating that substitutions should not disrupt this core interaction. nih.gov

Table 1: Influence of Hydantoin Ring Substitution on Biological Activity
Substitution PositionSubstituent TypeObserved Effect on ActivityReference
N-1Methyl groupIn some series (e.g., BzR ligands), methylation leads to inactivity, suggesting the NH group is crucial for binding. nih.gov
N-3Cyclopentyl groupSignificantly increased antiproliferative activity in a specific 3,5-disubstituted hydantoin series. mdpi.com
C-5Indole-3-ylmethylForms the core structure for TRPM8 antagonism and provides a key pharmacophoric element. researchgate.netacs.org

Effects of Indole Moiety Substitution and Linkage Patterns

The indole moiety is a versatile scaffold found in many biologically active compounds. mdpi.comresearchgate.net For indole-hydantoin hybrids, substitutions on the indole ring and the way it is linked to the hydantoin are critical for activity. Studies comparing 5-(1H-indole-3-ylmethylene)hydantoin (IH-1) with 5-(1H-indole-3-ylmethyl)hydantoin (IH-2) revealed significant differences in anti-inflammatory activity. nih.gov The methylene linkage in IH-1 was crucial for inhibiting the production of inflammatory mediators, whereas the methyl-linked IH-2 was inactive in the same assay. nih.gov This highlights the importance of the electronic and conformational properties of the linker.

Furthermore, substitutions on the indole ring itself can fine-tune activity. In other classes of indole derivatives, adding substituents like halogens or nitro groups at the 5-position of the indole has been shown to dramatically alter receptor binding affinity. nih.gov

Table 2: Effect of Indole Moiety and Linkage on Biological Activity
ModificationExampleResulting Activity ProfileReference
Linkage Pattern-CH=C- (ylmethylene) vs. -CH2-CH- (ylmethyl)The unsaturated ylmethylene linker conferred potent anti-inflammatory activity, while the saturated ylmethyl linker was inactive. nih.gov
Indole Ring Position3-substituted indoles vs. 2-substituted indolesHybrids with a 3-substituted indole generally demonstrate greater growth-regulating activity in plants compared to 2-substituted analogs. mdpi.com
Substitution on Indole N-11-methyl derivativesReduced the growth-regulating effects on wheat seeds compared to the unsubstituted N-H parent compound. mdpi.com

Stereochemical Impact on Biological Selectivity and Efficacy

Stereochemistry plays a decisive role in the biological activity of chiral hydantoin derivatives. nih.govnih.gov The C-5 position of the hydantoin ring is a common stereocenter, and the specific configuration at this center can lead to significant differences in receptor affinity and functional activity. uj.edu.pl For example, in a study of hydantoin-based 5-HT7 receptor antagonists, different stereoisomers exhibited a wide range of binding affinities, with Ki values spanning from 3 to 366 nM. nih.gov

For this compound, the "(5R)" designation specifies the absolute configuration at the C-5 carbon. This specific spatial arrangement of the indole-3-ylmethyl group is critical for its interaction with biological targets like the TRPM8 channel. In related conformationally restricted TRPM8 antagonists, the (5R,11aS) stereoisomer was identified as the most potent, with an IC50 of 4.10 nM, demonstrating a clear preference for a specific stereochemical configuration. acs.org This stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and its binding site to achieve optimal biological efficacy. nih.govuj.edu.pl

Molecular Interaction Analysis

Understanding how this compound interacts with its biological targets at a molecular level is fundamental to elucidating its mechanism of action. This involves identifying the specific binding sites and characterizing the network of non-covalent interactions that stabilize the ligand-receptor complex.

The indole-hydantoin scaffold has been shown to bind to a variety of biological targets, including enzymes and receptors. nih.govnih.govacs.org While the specific targets of this compound itself are a subject of ongoing research, studies on closely related analogues provide significant insights into its potential binding sites.

One important target for indole-hydantoin derivatives is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Specifically, a structurally similar compound, 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1), has been shown to interact with the p65 subunit of NF-κB. nih.govresearchgate.net This interaction occurs at a site that influences the phosphorylation state of p65, which is critical for its transcriptional activity. nih.govmdpi.com

Other research has identified the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor as a high-affinity target for hydantoin-substituted indole derivatives. acs.orgttuhsc.edunih.gov These compounds act as potent inhibitors of ligand binding at this site, suggesting a direct interaction within the receptor's binding pocket. acs.orgnih.gov Furthermore, different hydantoin-based ligands have been developed to target the 5-HT6 serotonin (B10506) receptor, indicating the scaffold's versatility in binding to G-protein coupled receptors (GPCRs). nih.govresearchgate.net Docking studies have also predicted that hydantoin derivatives can bind favorably within the active sites of enzymes like cyclooxygenases (COX) and the allosteric sites of proteins such as the Kinesin spindle protein. ekb.egresearchgate.net

The stability and specificity of the interaction between a ligand and its receptor are governed by a network of non-covalent forces. The chemical features of this compound—containing hydrogen bond donors and acceptors, a planar aromatic system, and hydrophobic regions—allow it to form a variety of interactions within a protein binding site.

Hydrogen Bonding: The hydantoin ring is rich in hydrogen bonding capabilities. The two carbonyl groups (C=O) at positions 2 and 4 act as hydrogen bond acceptors, while the nitrogen atoms (N-H) at positions 1 and 3 can act as hydrogen bond donors. pensoft.net Similarly, the indole N-H group is a potent hydrogen bond donor. mdpi.com In the context of the NF-κB p65 subunit, these interactions are critical for preventing its interaction with transcriptional coactivators like CBP/p300. nih.gov At the 5-HT6 receptor, a hydantoin ring has been observed to form a key hydrogen bond with a specific asparagine residue (N6.55). researchgate.net

Hydrophobic and π-Interactions: The indole ring is a large, hydrophobic, and aromatic moiety. This allows it to participate in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Alanine) within a binding pocket. alliedacademies.org Additionally, the aromatic nature of the indole ring enables it to form π-π stacking interactions with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, and Tryptophan. ekb.egalliedacademies.org These interactions are crucial for anchoring the ligand within the binding site and contribute significantly to binding affinity.

Van der Waals Forces: General van der Waals interactions between the ligand and the protein surface further stabilize the complex, ensuring a snug fit and maximizing contact surface area.

Molecular docking simulations of related indole-hydantoin compounds into various target sites consistently highlight this combination of interactions. For example, docking into the Kinesin spindle protein revealed π-π stacking with a tyrosine residue (Tyr211) and hydrogen bonding with a glycine residue (Gly117). ekb.eg

Table 2: Potential Molecular Interactions of this compound
Molecular MoietyType of InteractionPotential Interacting Partner (in Protein)
Indole N-HHydrogen Bond DonorAspartate, Glutamate, Serine, Carbonyl backbone
Indole Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Hydantoin N1-H, N3-HHydrogen Bond DonorAspartate, Glutamate, Serine, Carbonyl backbone
Hydantoin C2=O, C4=OHydrogen Bond AcceptorArginine, Lysine, Serine, Threonine, Asparagine, Glutamine

Table of Mentioned Compounds

Compound Name
This compound
5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1)

Computational and Theoretical Chemical Studies

Quantum Mechanical Calculations for Structural Elucidation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for accurately predicting the geometric and electronic structure of a molecule. researchgate.net For (5R)-5-(1H-Indole-3-ylmethyl)hydantoin, QM calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for all subsequent computational analyses, including the prediction of spectroscopic data.

Prediction of Spectroscopic Data (e.g., NMR, ECD, VCD)

One of the key applications of QM is the prediction of spectroscopic properties that are used for experimental characterization. bohrium.com For a given molecular structure, parameters like Nuclear Magnetic Resonance (NMR) chemical shifts, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectra can be calculated. nih.gov

NMR Spectroscopy: Theoretical NMR chemical shifts for ¹H and ¹³C atoms are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. nih.govresearchgate.net These predicted shifts are then compared against experimental data to confirm the chemical structure. Studies on related hydantoin (B18101) and indole (B1671886) derivatives have shown a strong correlation between DFT-calculated and experimentally measured NMR values, making it a reliable tool for structural validation. nih.govresearchgate.net

Chiroptical Spectroscopy (ECD/VCD): For a chiral molecule such as this compound, predicting its chiroptical properties is crucial for confirming its absolute configuration. ECD and VCD spectra are the differential absorption of left and right circularly polarized light by a chiral molecule. QM calculations can simulate these spectra for a specific enantiomer (e.g., the 'R' configuration). By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the synthesized compound can be unambiguously assigned. This technique is routinely applied to complex natural products and chiral molecules to resolve structural ambiguities. researchgate.netnih.gov

Molecular Docking Simulations for Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential inhibitors or activators.

For this compound, docking simulations would involve placing the molecule into the active site of a known or hypothesized protein target. The simulation then calculates the binding affinity, often expressed as a docking score (in kcal/mol), which estimates the strength of the interaction. A more negative score typically indicates a stronger, more favorable binding interaction. jbcpm.com Studies on various hydantoin and indole derivatives have utilized molecular docking to predict their binding modes and affinities to a wide range of protein targets, including enzymes and receptors involved in cancer and inflammatory diseases. nih.govmdpi.comresearchgate.netthesciencein.orgresearchgate.net

To illustrate, the following table shows representative docking scores for various hydantoin derivatives against different protein targets, as reported in the literature.

Compound ClassProtein TargetTypical Docking Score (kcal/mol)
Hydantoin Cinnamoyl ImidesCyclooxygenase-2 (COX-2)-4.6 to -7.3 nih.gov
Hydantoin Cinnamoyl ImidesInducible Nitric Oxide Synthase (iNOS)-4.8 to -7.9 nih.gov
Indole DerivativesK-Ras Oncoprotein-6.9 to -8.5 thesciencein.org
Indole-3-carboxamidesEstrogen Receptor Alpha-10.4 to -11.9 eurekaselect.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed picture of the conformational landscape and the stability of a ligand-protein complex. mdpi.com

An MD simulation of this compound, either alone in a solvent or bound to a protein target, would reveal its conformational flexibility and the stability of key intramolecular and intermolecular interactions (like hydrogen bonds). nih.govacs.org The analysis of the simulation trajectory can confirm whether the binding pose predicted by docking is stable over time. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of the complex and the flexibility of its components. nih.govnih.gov Such analyses have been crucial in refining the understanding of how hydantoin-based peptidomimetics adopt specific secondary structures like β-turns or α-helices. nih.govacs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A crucial step in evaluating a molecule's potential as a drug is assessing its ADME properties, which determine its pharmacokinetic profile. In silico ADME prediction tools use computational models to estimate these properties early in the drug discovery process, helping to identify candidates with favorable characteristics and flag potential liabilities. nih.gov

For this compound, a range of properties would be predicted, including its solubility, intestinal absorption, ability to cross the blood-brain barrier (BBB), plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. japsonline.comnih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. nih.gov Numerous studies on hydantoin and indole derivatives have demonstrated the utility of these predictive models. researchgate.netnih.govmdpi.comnih.govresearchgate.net

The table below presents a typical set of in silico predicted ADME properties for a series of hypothetical indole-based compounds, illustrating the type of data generated in such an analysis.

ParameterDescriptionCompound ACompound BCompound C
Molecular Weight ( g/mol ) Size of the molecule (<500 is favorable)350480550
LogP Lipophilicity (<5 is favorable)2.54.25.8
H-bond Donors Number of hydrogen bond donors (<5)246
H-bond Acceptors Number of hydrogen bond acceptors (<10)479
Human Intestinal Absorption (%) Predicted absorption from the gutHigh (>90%)High (>90%)Low (<30%)
BBB Permeant Ability to cross the blood-brain barrierYesYesNo
CYP2D6 Inhibitor Potential to inhibit a key drug-metabolizing enzymeNoYesNo
Hepatotoxicity Likelihood of causing liver damageLowHighLow

This table is illustrative and does not represent actual data for this compound.

By integrating these computational approaches, researchers can build a comprehensive theoretical profile of this compound, guiding its experimental investigation and accelerating the assessment of its therapeutic potential.

Chemical Transformations and Derivatization Strategies

Functionalization of the Hydantoin (B18101) Core

The hydantoin ring of (5R)-5-(1H-Indole-3-ylmethyl)hydantoin possesses two nitrogen atoms, at the N-1 and N-3 positions, which are amenable to functionalization, most commonly through alkylation and acylation reactions. The reactivity of these positions can be modulated by the reaction conditions, allowing for a degree of regioselectivity.

Due to the higher acidity of the proton at the N-3 position, this site is more readily alkylated under basic conditions. However, selective alkylation at the N-1 position can be achieved using specific potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). nih.gov The choice of base and solvent is crucial in directing the substitution to the desired nitrogen. For instance, the use of sodium hydride in dimethylformamide (DMF) is a common condition for N-alkylation. researchgate.net

Acylation of the hydantoin core can also be performed to introduce various substituents. These reactions typically involve the use of acyl halides or anhydrides in the presence of a base. The resulting N-acylhydantoins can serve as intermediates for further synthetic manipulations.

Below is a table summarizing typical conditions for the functionalization of the hydantoin core based on related structures.

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
N-AlkylationAlkyl halide, NaH, DMFN-1 and/or N-3 researchgate.net
N1-Selective AlkylationAlkyl halide, tBuOK or KHMDS, THFN-1 nih.gov
N-AcylationAcyl halide or anhydride, BaseN-1 and/or N-3 beilstein-journals.org

Chemical Modifications of the Indole (B1671886) Moiety

The indole nucleus within this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The preferred site for such reactions on an indole ring is typically the C-3 position. However, since this position is already substituted in the parent molecule, electrophilic attack is directed to other positions on the pyrrole (B145914) or benzene (B151609) ring, often C-2 or positions on the benzo moiety.

Common electrophilic substitution reactions that can be applied to the indole moiety include nitration and the Vilsmeier-Haack reaction. Nitration introduces a nitro group onto the indole ring, which can serve as a handle for further functionalization. The specific position of nitration can be influenced by the reaction conditions. umn.eduumn.edu

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings, including indoles. ijpcbs.comwikipedia.orgcambridge.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the indole nucleus. ijpcbs.comwikipedia.orgcambridge.orgorganic-chemistry.org This aldehyde functionality can then be used in a variety of subsequent transformations, such as reductive amination or oxidation to a carboxylic acid.

The indole nitrogen can also be a site for modification, such as N-acylation, which can be achieved using thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.orgbg.ac.rs

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
NitrationConcentrated Nitric AcidVarious positions on the indole ring umn.eduumn.edu
Vilsmeier-Haack ReactionPOCl₃, DMFTypically C-2 or other available positions ijpcbs.comwikipedia.orgcambridge.orgorganic-chemistry.org
N-AcylationThioester, Cs₂CO₃, XyleneIndole N-1 beilstein-journals.orgbg.ac.rs

Synthesis of Spirohydantoin Derivatives

Spirohydantoins are a class of compounds where the C-5 position of the hydantoin ring is part of a spirocyclic system. The synthesis of spirohydantoin derivatives from indole-containing precursors often involves the creation of a spiro linkage at the C-3 position of an oxindole (B195798) ring, which is a common oxidized form of indole.

One prominent approach involves a three-component reaction between an isatin (B1672199) (an indole-1,2-dione), an amino acid, and a 5-arylidenehydantoin. This reaction leads to the formation of novel spirooxindolepyrrolidine-engrafted hydantoin scaffolds. researchgate.net This strategy allows for the construction of complex tetracyclic systems in a single step. The versatility of this method allows for the use of various substituted isatins and arylidenehydantoins to generate a library of spiro compounds. researchgate.net

Another strategy for creating spiro-fused hydantoins is through 1,3-dipolar cycloaddition reactions of nitrile oxides with 5-iminohydantoins. This method results in the formation of hydantoin/1,2,4-oxadiazoline spiro-compounds. organic-chemistry.org

Development of Thiohydantoin Analogues

Thiohydantoins are analogues of hydantoins where one or both of the carbonyl oxygens are replaced by sulfur. The 2-thiohydantoin (B1682308) and 4-thiohydantoin derivatives are the most common. The conversion of the hydantoin core in this compound to its thiohydantoin counterpart can be achieved using thionating agents.

Lawesson's reagent is a widely used and effective reagent for the thionation of carbonyl compounds, including amides and lactams found in the hydantoin ring. organic-chemistry.orgbeilstein-journals.orgnih.govorientjchem.orgrsc.org The reaction typically involves heating the hydantoin with Lawesson's reagent in an inert solvent such as toluene. beilstein-journals.orgrsc.org This reagent can selectively replace the carbonyl oxygen with sulfur. Depending on the reaction conditions and the stoichiometry of the reagent, it is possible to obtain either the monothiohydantoin or the dithiohydantoin derivative.

General conditions for the synthesis of 2-thiohydantoin derivatives often involve the reaction of an amino acid with an isothiocyanate, followed by cyclization. nih.govajchem-a.com For the direct conversion of a hydantoin, the following conditions are representative.

Product TypeReagentConditionsReference
2-ThiohydantoinLawesson's ReagentToluene, reflux beilstein-journals.orgrsc.org
4-ThiohydantoinLawesson's ReagentToluene, reflux beilstein-journals.orgrsc.org
2,4-DithiohydantoinLawesson's Reagent (excess)Toluene, reflux nih.gov

Hybrid Compound Synthesis Incorporating Hydantoin and Indole Scaffolds

The synthesis of hybrid molecules that incorporate both the hydantoin and indole scaffolds of this compound with other pharmacophoric groups is a promising strategy for the development of new chemical entities.

One approach to creating such hybrids is through amidoalkylation. A series of hybrid compounds containing indoles and an imidazolidin-2-one (a reduced form of hydantoin) moiety with a direct C-C bond have been synthesized using a one-pot amidoalkylation reaction. nih.gov This reaction, catalyzed by a Lewis acid such as boron trifluoride etherate, allows for the direct connection of the two heterocyclic systems. nih.gov

Another strategy involves the "click" chemistry approach to link the hydantoin-indole scaffold to other heterocyclic systems like triazoles. For example, thiohydantoin-triazole hybrid compounds have been synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This involves functionalizing the hydantoin or indole moiety with either an azide (B81097) or an alkyne group, followed by reaction with a complementary functionalized partner to form the triazole-linked hybrid molecule.

Peptide hybrids can also be synthesized by coupling amino acids or peptide fragments to a functionalized this compound. Standard peptide coupling reagents such as HBTU can be used to form amide bonds between a carboxylic acid on the hydantoin-indole scaffold and an amine-containing molecule, or vice versa. acs.org

Hybrid TypeSynthetic StrategyKey ReagentsReference
Indole-Imidazolidin-2-oneAmidoalkylationBoron trifluoride etherate nih.gov
Thiohydantoin-TriazoleClick Chemistry (CuAAC)Copper sulfate, Sodium ascorbate researchgate.net
Peptide HybridPeptide CouplingHBTU, Base acs.org

Broader Impact and Future Directions in Chemical Biology

(5R)-5-(1H-Indole-3-ylmethyl)hydantoin as a Scaffold for Rational Drug Design

The indole (B1671886) ring is a common heterocycle found in numerous natural products and synthetic drugs. mdpi.com The indole scaffold and its derivatives are recognized as privileged structures in drug discovery, known for a wide spectrum of pharmacological activities, including antitumor effects. nih.govnih.gov Similarly, the hydantoin (B18101) (imidazolidine-2,4-dione) ring is a highly esteemed five-membered heterocycle in medicinal chemistry due to its synthetic accessibility and diverse biological activities. researchgate.netpensoft.net The combination of these two pharmacologically significant moieties into a single molecule, this compound, creates a versatile scaffold for rational drug design.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach utilizes small, low-complexity molecules, or "fragments," to sample chemical space more efficiently than traditional high-throughput screening. researchgate.net A significant challenge in FBDD has been achieving shape diversity, as a large percentage of conventional organic fragments are predominantly flat (1D or 2D). rsc.org There is a growing demand for three-dimensional (3D) fragments because molecular shape is a critical factor in molecular recognition by biological targets. rsc.org

This compound is an excellent candidate for development as a 3D fragment. Its key structural features, outlined in the table below, contribute to its well-defined three-dimensional architecture.

Structural FeatureContribution to 3D Shape
Chiral Center (C5) The fixed (R)-configuration at the C5 position orients the indole side chain in a specific, non-planar direction relative to the hydantoin ring.
Hydantoin Ring While relatively planar, this five-membered ring serves as a rigid core from which substituents can be projected into 3D space.
Indole Side Chain The bulky and spatially demanding indole group contributes significantly to the molecule's overall 3D volume and shape.

The defined stereochemistry and rigid core of this compound allow it to present a distinct vectoral array of interaction points, making it a valuable addition to 3D fragment libraries designed to probe the complex topologies of protein binding sites.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The structure of this compound contains multiple features that make it a useful pharmacophore template for designing new bioactive molecules.

The hydantoin ring itself is considered a privileged scaffold, featuring two hydrogen bond donors (at N1 and N3) and two hydrogen bond acceptors (the carbonyl oxygens at C2 and C4), along with multiple sites for substitution. pensoft.net The indole moiety provides a large, hydrophobic surface capable of engaging in π-stacking and hydrophobic interactions, while its N-H group can act as a hydrogen bond donor.

A study investigating indole-hydantoin derivatives examined the racemic mixture, which includes this compound, for its effects on inflammatory responses. nih.gov While the saturated derivative, referred to as IH-2 (5-(1H-indole-3-ylmethyl) imidazolidine-2,4-dione), did not show significant activity in the specific assays used, its structure highlights the potential of this scaffold. nih.gov By modifying the core structure—for example, by substituting at the N1 or N3 positions of the hydantoin or on the indole ring—this template can be used to generate libraries of diverse compounds aimed at various biological targets.

Application as Molecular Probes for Biological Pathway Investigations

Molecular probes are essential tools in chemical biology for dissecting complex biological pathways. While this compound itself has not been extensively used as a molecular probe, its structural analogue, 5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione (IH-1), has been shown to modulate the NF-κB signaling pathway by inhibiting the phosphorylation of the p65 subunit at Ser276. nih.gov

Given that the core indole-hydantoin scaffold can interact with key cellular signaling components, this compound serves as an excellent starting point for the design of molecular probes. By chemically modifying the scaffold to incorporate reporter tags, such as fluorophores, biotin, or photo-crosslinkers, researchers could create powerful tools to:

Identify direct binding partners: Photo-affinity labeling could be used to covalently link the probe to its cellular targets, allowing for their isolation and identification.

Visualize subcellular localization: Fluorescently tagged versions of the molecule could be used in cellular imaging studies to determine where the compound accumulates and acts within the cell.

Quantify target engagement: Probes can be developed for use in assays to measure the binding affinity and occupancy of the target protein in living cells.

The defined stereochemistry of the (5R)-enantiomer would be particularly advantageous in these applications, allowing for the investigation of stereospecific interactions within biological systems.

Potential in Biocatalytic Processes (General Hydantoin Class Relevance)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. kit.edu A well-established biocatalytic method known as the "hydantoinase process" utilizes enzymes to produce optically pure amino acids from hydantoin derivatives. researchgate.netresearchgate.net This multi-enzyme cascade is a cornerstone of industrial biotechnology for synthesizing chiral building blocks for pharmaceuticals and other fine chemicals. kit.edunih.gov

The process typically involves three key enzymes, as detailed in the following table.

EnzymeFunction
Hydantoin Racemase Interconverts the D- and L-enantiomers of the starting 5-monosubstituted hydantoin, allowing for a theoretical 100% yield of the desired amino acid enantiomer. researchgate.netnih.gov
Hydantoinase (D- or L-specific) Catalyzes the stereoselective ring-opening hydrolysis of one enantiomer of the hydantoin to form an N-carbamylamino acid. researchgate.net
N-Carbamoylase (D- or L-specific) Hydrolyzes the N-carbamylamino acid to produce the corresponding free amino acid, ammonia, and carbon dioxide. researchgate.net

Given that this compound is the D-enantiomer of a hydantoin derived from the amino acid tryptophan, it represents a potential substrate for this biocatalytic process. Specifically, it could be used in a system containing a D-hydantoinase and a D-N-carbamoylase to produce D-tryptophan, a valuable unnatural amino acid used in the synthesis of various pharmaceuticals. The application of this process could provide an efficient and environmentally friendly route to this important chiral molecule.

Q & A

Q. What are the primary synthetic routes for (5R)-5-(1H-Indole-3-ylmethyl)hydantoin, and how can stereochemical purity be ensured?

Methodological Answer: The compound can be synthesized via the Bucherer-Bergs reaction, starting with glycine derivatives. Key steps include:

  • Condensation of hydantoin with indole-3-carboxaldehyde under acidic conditions to form an alkene intermediate.
  • Reduction of the alkene using tritium gas (for isotopic labeling) or catalytic hydrogenation to introduce the indolylmethyl group.
  • Acid reflux for cyclization and purification via recrystallization or chromatography.
    Critical factors for stereochemical purity include pH control during cyclization and chiral resolution techniques (e.g., enzymatic hydrolysis or chiral stationary-phase HPLC). Reaction conditions like temperature and solvent polarity must be optimized to avoid racemization .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Determines substitution patterns and isotopic labeling (e.g., 13C or 15N in glycine-derived hydantoins). For example, 13C-NMR can confirm labeling at C-4 or C-5 positions.
  • Mass Spectrometry (MS) : Validates molecular weight and isotopic incorporation (e.g., 3H or 14C labels).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, especially for enantiopure derivatives.
  • HPLC with UV/Vis Detection : Monitors purity and identifies byproducts (e.g., 5-hydroxyhydantoin impurities from oxidation).
    These methods are essential for batch consistency in pharmacological studies .

Q. How can isotope-labeled derivatives of this compound be prepared for metabolic tracing?

Methodological Answer:

  • Tritium (3H) Labeling : React hydantoin with indole-3-carboxaldehyde to form an alkene, followed by tritium gas reduction. Purify via column chromatography to isolate [5,6-3H]-labeled derivatives.
  • 14C Labeling : Use [2-14C]glycine as a precursor in the Bucherer-Bergs reaction. Post-synthesis, hydrolyze the hydantoin to produce labeled tryptophan for metabolic studies.
  • 15N Labeling : Incorporate [15N]glycine during hydantoin synthesis, enabling tracking of nitrogen metabolism.
    Isotopic purity must be confirmed via scintillation counting or autoradiography .

Advanced Research Questions

Q. What catalytic strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Acid Catalysis : Use Brønsted acids (e.g., BINOL-derived phosphoric acids) to induce asymmetry during condensation of glyoxals and ureas.
  • Avoiding Oxygen Contamination : Trace oxygen promotes 5-hydroxyhydantoin byproducts; reactions should be conducted under inert atmospheres (Ar/N2) without TLC monitoring.
  • Kinetic Resolution : Optimize reaction time and temperature to favor the (5R)-enantiomer. Post-synthesis, enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .

Q. How can in vitro assays evaluate the cytotoxic potential of this compound derivatives?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin reduction assays on cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with varying concentrations (1–100 µM) for 48–72 hours.
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
  • Comparative Studies : Test derivatives with modified substituents (e.g., halogenated indole rings) to identify structure-activity relationships. Reference compounds like cisplatin can benchmark activity .

Q. How do researchers resolve contradictions in synthetic yields or byproduct formation for this hydantoin?

Methodological Answer:

  • Byproduct Identification : Use LC-MS or 1H-NMR to detect impurities like 5-hydroxyhydantoin (common in glyoxal-based syntheses).
  • Reaction Optimization : Adjust solvent (e.g., dichloromethane vs. acetonitrile), acid strength, or reducing agents (e.g., triethylsilane vs. NaBH4).
  • Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps. For example, electron-withdrawing groups on glyoxals may stabilize intermediates, reducing side reactions .

Q. What methodologies are used to study structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with substituents at the indole C-5 position (e.g., halogens, methoxy) or hydantoin N-1/N-3 positions.
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., glycogen synthase kinase-3β) or receptor binding studies.
  • Computational Modeling : Perform molecular docking (AutoDock) or QSAR to predict binding affinities. For example, bulky substituents may enhance hydrophobic interactions with target proteins .

Q. How are isotope-labeled hydantoins applied in metabolic or pharmacokinetic studies?

Methodological Answer:

  • Metabolic Tracing : Administer [14C]-labeled hydantoin to model organisms; track incorporation into tryptophan metabolites via LC-MS.
  • Pharmacokinetics : Use 3H-labeled derivatives to measure tissue distribution and half-life. Autoradiography or PET imaging (with 11C labels) can visualize real-time biodistribution.
  • Enzyme Interaction Studies : Employ 15N-labeled hydantoins in NMR-based studies to probe binding sites in enzymes like hydantoinases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.